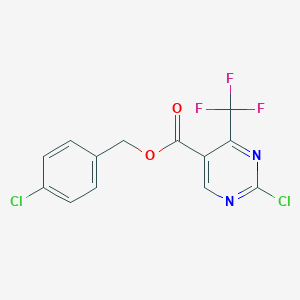
1,4,5,6-Tetrahydro-pyrimidine-5-carboxylic acid ethyl ester; hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6-Tetrahydro-pyrimidine-5-carboxylic acid ethyl ester; hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THP-ET hydrochloride and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of THP-ET hydrochloride is not fully understood, but it has been shown to modulate the activity of certain neurotransmitters in the brain. Specifically, THP-ET hydrochloride has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a critical role in mood regulation and cognitive function.
Biochemical and Physiological Effects:
THP-ET hydrochloride has been shown to have a wide range of biochemical and physiological effects, including increased dopamine and serotonin release, improved cognitive function, and reduced anxiety and depression symptoms. Additionally, THP-ET hydrochloride has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases and disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of THP-ET hydrochloride is its ability to modulate neurotransmitter activity in a precise and controlled manner. This makes it a valuable tool for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of THP-ET hydrochloride is its relatively short half-life, which can make it difficult to use in long-term studies.
Zukünftige Richtungen
There are a number of potential future directions for research on THP-ET hydrochloride. One area of interest is the development of new drugs that target the same neurotransmitter systems as THP-ET hydrochloride, but with improved pharmacological properties. Additionally, THP-ET hydrochloride could be used to investigate the role of neurotransmitters in the development of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, THP-ET hydrochloride could be used to study the effects of neurotransmitters on other physiological systems, such as the immune system and the cardiovascular system.
In conclusion, THP-ET hydrochloride is a valuable compound for scientific research due to its ability to modulate neurotransmitter activity and its wide range of biochemical and physiological effects. Further research on this compound could lead to the development of new drugs for the treatment of neurological disorders and a better understanding of the role of neurotransmitters in the body.
Synthesemethoden
The synthesis of THP-ET hydrochloride involves the reaction of ethyl acetoacetate with urea and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified through a series of chemical reactions and recrystallization steps to yield a highly pure form of THP-ET hydrochloride.
Wissenschaftliche Forschungsanwendungen
THP-ET hydrochloride has been used in a variety of scientific research applications, including the study of neurotransmitter systems in the brain, the development of new drugs for the treatment of neurological disorders, and the investigation of cellular signaling pathways.
Eigenschaften
| 188719-54-2 | |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
ethyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6-3-8-5-9-4-6/h5-6H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
USADHMZWJIGMJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CNC=NC1 |
Kanonische SMILES |
CCOC(=O)C1CNC=NC1 |
Synonyme |
5-Pyrimidinecarboxylicacid,1,4,5,6-tetrahydro-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






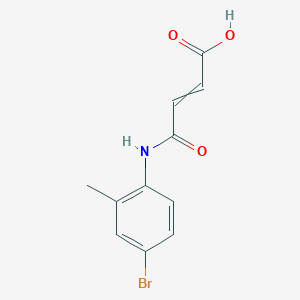
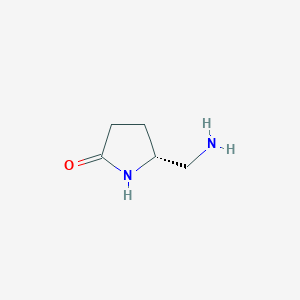

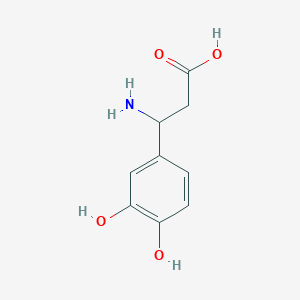

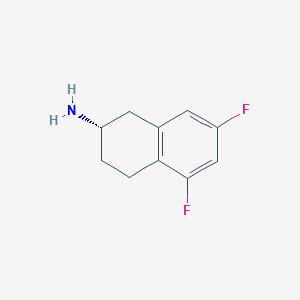
![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

